molecular formula C10H11NO3 B1349413 2,3,4-Trimethoxybenzonitrile CAS No. 43020-38-8

2,3,4-Trimethoxybenzonitrile

Cat. No. B1349413
CAS RN: 43020-38-8
M. Wt: 193.2 g/mol
InChI Key: YCSGHMDKBZNXJC-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzonitrile is a chemical compound with the molecular formula C10H11NO31. It is used in various chemical reactions as an intermediate1.



Synthesis Analysis

The synthesis of 2,3,4-Trimethoxybenzonitrile is not explicitly mentioned in the available resources. However, a related compound, 3,4,5-Trimethoxybenzoic acid, has been synthesized and evaluated for antihypertensive and local anesthetic activity2.



Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethoxybenzonitrile consists of a benzene ring substituted with three methoxy groups and one nitrile group1. The molecular weight is 193.21.



Chemical Reactions Analysis

Specific chemical reactions involving 2,3,4-Trimethoxybenzonitrile are not detailed in the available resources.



Physical And Chemical Properties Analysis

2,3,4-Trimethoxybenzonitrile is a white crystalline powder1. It has a melting point of 56-57 °C and a boiling point of 329.41°C1. The compound is soluble in methanol1.


Scientific Research Applications

Synthesis and Intermediate Applications

2,3,4-Trimethoxybenzonitrile has been used as an intermediate in various chemical syntheses. For instance, it serves as an intermediate in the synthesis of 2,3,4-Trimethoxybenzoic acid, which is related to trimetazidine, a drug used for treating angina pectoris (Zhao Tian-sheng, 2010). This compound is synthesized through a process involving methylation, bromination, cyanidation, and hydrolysis, demonstrating its utility in complex organic syntheses.

Spectroscopic and Photophysical Studies

Spectroscopic and physicochemical parameters of derivatives of 2,3,4-Trimethoxybenzonitrile have been studied extensively. For instance, a study on 4-(2,3,4-trimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6 tetrahydrobenzo [h] quinoline-3-carbonitrile (TMTQ) dye, synthesized from 2,3,4-trimethoxybenzaldehyd, showcased its potential in solubilization in different micelles, making it useful as a probe and quencher in determining the critical micelle concentration of surfactants (Mohie E. M. Zayed & Parveen Kumar, 2017). This application in spectroscopy and micelle studies highlights the compound's versatility in chemical research.

Biological Evaluation and Antimicrobial Properties

Another significant application of 2,3,4-Trimethoxybenzonitrile derivatives involves biological evaluation. In a study, the Cr(III) complex containing 2-aminobenzonitrile (a related compound) and octanoate ion was synthesized and characterized. The antimicrobial activities of this complex were evaluated, showcasing moderate and potential activity against tested bacteria and fungi, along with considerable antioxidant activity (Govindharaju et al., 2019). Such studies illustrate the potential of 2,3,4-Trimethoxybenzonitrile derivatives in biomedical research, particularly in antimicrobial and antioxidant applications.

Catalytic Applications

Additionally, derivatives of 2,3,4-Trimethoxybenzonitrile have been utilized in catalysis. For instance, Bis(2,4,6-trimethoxybenzonitrile)gold(I) hexafluoroantimonate has been identified as an air-stable, versatile precatalyst for active and robust gold complexes. These complexes are useful in various catalytic processes, including cyclopropanation and skeletal rearrangement of enyne derivatives (Mihai Raducan et al., 2011) The use of such precatalysts demonstrates the potential of 2,3,4-Trimethoxybenzonitrile derivatives in facilitating complex chemical reactions, further highlighting their versatility in scientific research.

Future Directions

The future directions of 2,3,4-Trimethoxybenzonitrile are not explicitly mentioned in the available resources. However, given its role as a chemical intermediate, it may find applications in the synthesis of new compounds and materials.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2,3,4-trimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSGHMDKBZNXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195635
Record name 2,3,4-Trimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethoxybenzonitrile

CAS RN

43020-38-8
Record name 2,3,4-Trimethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43020-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethoxybenzonitrile
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Record name 2,3,4-Trimethoxybenzonitrile
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Record name 2,3,4-trimethoxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
G Liu, Y Ren, X Qi, X Tian, M Yan, G Li, B Wu, R Niu… - catalysis.eprints.iitm.ac.in
A simple method for preparing 2,3,4-trimethoxybenzonitrile Page 1 Bulletin of the Catalysis Society of India, Volume No. 12 Issue 1 (2013) A simple method for preparing 2,3,4-trimethoxybenzonitrile …
Number of citations: 0 catalysis.eprints.iitm.ac.in
CD Gutsche, HE Johnson - Journal of the American Chemical …, 1954 - ACS Publications
The second, and more satisfactory, route con-sisted in the conversion of trimethoxybenzene to 2, 3, 4-trimethoxyiodobenzene (I) by the method of Baker, et al., 6 replacement of the …
Number of citations: 10 pubs.acs.org
T Sakamoto, N Miura, Y Kondo… - Chemical and …, 1986 - jstage.jst.go.jp
A five-step synthesis of aaptamine, a marine alkaloid containing a benzo [d, e][1, 6] naphthyridine ring, from 6, 7-dimethoxy-8-nitro-1 (2H)-isoquinolone was accomplished in satisfactory …
Number of citations: 32 www.jstage.jst.go.jp
Y Ren, M Yan, S Zhao, J Wang, J Ma… - … Synthesis & Catalysis, 2012 - Wiley Online Library
A simple method was developed for selective para‐cyanation of alkoxy‐ and benzyloxy‐substituted benzenes with 0.5 equivalents of potassium ferricyanide, 0.8 equivalants of copper(II…
Number of citations: 27 onlinelibrary.wiley.com
S Ushijima, K Moriyama, H Togo - Tetrahedron, 2012 - Elsevier
Various electron-rich aromatics could be efficiently transformed into the corresponding aromatic nitriles in good to moderate yields by treatment with DMF and POCl 3 , followed by the …
Number of citations: 40 www.sciencedirect.com
M Hapke, K Kral, C Fischer… - The Journal of …, 2010 - ACS Publications
The asymmetric synthesis of a range of axially chiral 2-arylpyridines by a cobalt-catalyzed [2 + 2 + 2] cycloaddition reaction is described. The use of a planar chiral (1-neomenthylindenyl…
Number of citations: 143 pubs.acs.org
P Maity, D Kundu, T Ghosh, BC Ranu - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
A new approach for the synthesis of aryl cyanides through CC cleavage of styrenyl gem-dibromide via an in situ cyanation process by sodium azide in the presence of CuO …
Number of citations: 0 pubs.rsc.org
T Tamura, K Moriyama, H Togo - European Journal of Organic …, 2015 - Wiley Online Library
Electron‐rich arenes bearing methyl or methoxy groups on the aromatic ring were treated with dichloromethyl methyl ether and ZnBr 2 , and then with molecular iodine and aq. ammonia …
P Nimnual, J Tummatorn… - The Journal of …, 2015 - ACS Publications
The utility of the nitrogen extrusion reaction of azido complexes, generated in situ from the corresponding aldehydes or ketones with TMSN 3 in the presence of ZrCl 4 or TfOH, has been …
Number of citations: 42 pubs.acs.org
S Ushijima, H Togo - Synlett, 2010 - thieme-connect.com
Various electron-rich aromatics could be smoothly converted into the corresponding aromatic nitriles in good to moderate yields by treatment of electron-rich aromatics with POCl 3 and …
Number of citations: 29 www.thieme-connect.com

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